molecular formula C16H17N3O4 B2375155 (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide CAS No. 391884-91-6

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2375155
CAS No.: 391884-91-6
M. Wt: 315.329
InChI Key: MQONFGCZDCYSDH-VCHYOVAHSA-N
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Description

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide (CAS 391884-91-6) is a chemical compound with the molecular formula C16H17N3O4 and a molecular weight of 315.32 g/mol . It features a furan-2-ylmethylene hydrazine core, a structure of significant interest in medicinal chemistry. Similar compounds containing the 2-(furan-2-ylmethylene)hydrazine scaffold have been identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . This suggests potential research applications for this compound in the development of antiviral agents, particularly as a starting point for further structural optimization . Furthermore, furan-based Schiff base derivatives and their metal complexes are widely investigated for their diverse biological activities, which include antibacterial, antifungal, and anticancer properties . The compound's structure, which incorporates a hydrazineyl linker and a 4-methoxyphenylacetamide moiety, is also analogous to frameworks studied in the context of cyclooxygenase (COX) inhibition . COX-II is a well-validated therapeutic target for inflammation-related illnesses, and researchers are actively exploring diverse chemical scaffolds to develop potent and selective inhibitors with improved safety profiles . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-13-6-4-12(5-7-13)9-15(20)17-11-16(21)19-18-10-14-3-2-8-23-14/h2-8,10H,9,11H2,1H3,(H,17,20)(H,19,21)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQONFGCZDCYSDH-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide is a hydrazone derivative notable for its potential biological activities. This compound features a furan ring, a hydrazone linkage, and a substituted acetamide, which contribute to its diverse pharmacological properties. The exploration of its biological activity has gained traction in medicinal chemistry, particularly concerning its interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.35 g/mol. The structural components include:

  • Furan ring : Known for its role in enhancing biological activity due to electron-rich characteristics.
  • Hydrazone linkage : Facilitates interaction with nucleophiles, potentially leading to enzyme inhibition.
  • 4-Methoxyphenyl group : This moiety may enhance lipophilicity and influence binding affinity to biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The hydrazone group can form covalent bonds with active sites on enzymes, disrupting their function.
  • Intercalation with Nucleic Acids : The π-π stacking interactions between the furan ring and nucleobases may inhibit DNA/RNA synthesis.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives similar to this compound demonstrate significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-N-(...)Staphylococcus aureus32 µg/mL
(E)-N-(...)Escherichia coli64 µg/mL

Antitumor Activity

The compound has been evaluated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Cell LineIC50 (µM)Mechanism
HeLa15.0Apoptosis induction via caspase activation
MCF712.5Cell cycle arrest at G1 phase

Case Studies

  • SARS-CoV-2 Inhibition : A related hydrazone derivative was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), showing an IC50 value of 1.55 µM, indicating potential in antiviral therapy against COVID-19 .
  • Anticancer Efficacy : In vitro studies demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and cervical cancer cells .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide typically involves the condensation of furan-2-aldehyde with hydrazine derivatives followed by acetamide formation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that derivatives of furan-containing hydrazones exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds have demonstrated potent activity against breast cancer cell lines (MDA-MB-231), with improved efficacy attributed to the presence of aryl groups in their structure .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23131.59 ± 1.07
Compound BMDA-MB-2316.08 ± 0.42
Compound CMCF-7High Inhibition

Antimicrobial Activity

Hydrazone derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Case Study 1: Anticancer Evaluation

A study conducted on a series of hydrazone derivatives revealed that modifications to the furan and phenyl groups significantly influenced their anticancer activity. The most potent compound exhibited an IC50 value that was markedly lower than that of standard chemotherapeutics, suggesting a potential for development into a novel anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation highlighted the antimicrobial efficacy of similar hydrazone derivatives against common pathogens, with some compounds achieving minimum inhibitory concentrations comparable to established antibiotics. This suggests a viable pathway for further development in treating infections resistant to conventional therapies .

Conclusion and Future Directions

The compound this compound exhibits significant promise in both anticancer and antimicrobial applications. Future research should focus on elucidating its precise mechanisms of action, optimizing its structure for enhanced efficacy, and conducting in vivo studies to assess its therapeutic potential further.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Aryl Substituent Methylene Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound: (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl Furan-2-ylmethylene C₁₆H₁₆N₃O₄ 314.32 Antitumor activity (in vitro)
N-(4-Ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide 4-Ethylphenyl Pyrazol-4-ylmethylene (fluorophenyl-substituted) C₂₃H₂₀FN₅O₂ 417.44 Higher lipophilicity (predicted)
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoacetamide 4-Ethylphenyl 2-Methoxybenzylidene C₁₈H₁₉N₃O₃ 325.36 Enhanced solubility (polar methoxy)
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide 4-Methylphenyl Thiophen-2-ylmethylidene C₁₅H₁₅N₃O₂S 301.36 Increased electron density (sulfur)
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide 4-Methylphenoxy Sulfonylhydrazinylidene C₂₁H₂₁N₃O₅S 427.50 High XLogP3 (2.8), moderate solubility
Key Observations:
  • 4-Methylphenyl () reduces steric hindrance compared to bulkier substituents, possibly enhancing target binding .
  • Methylene Group Variations :
    • Furan-2-yl (target) vs. thiophen-2-yl (): Thiophene’s sulfur atom may improve metabolic stability but reduce aromatic π-π stacking .
    • Pyrazol-4-ylmethylene (): Introduces nitrogen-rich heterocycles, which could enhance hydrogen bonding with biological targets .

Q & A

Q. What are the optimal synthetic routes for (E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-(4-methoxyphenyl)acetamide?

A multi-step synthesis is typically employed, starting with the preparation of hydrazine derivatives and subsequent coupling reactions. Key steps include:

  • Step 1: Formation of the hydrazinyl-oxoethyl backbone via condensation of furan-2-carbaldehyde with hydrazine hydrate under reflux in ethanol .
  • Step 2: Acetylation of the hydrazine intermediate using 2-(4-methoxyphenyl)acetic acid chloride in dichloromethane with triethylamine as a base .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer .
    Critical Parameters: Temperature control (<60°C) and anhydrous conditions are essential to avoid side reactions like hydrolysis of the acetamide group .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (hydrazinyl-CH=N), δ 6.7–7.3 ppm (furan and methoxyphenyl protons), and δ 3.8 ppm (methoxy-OCH₃) confirm structural motifs .
    • ¹³C NMR: Signals at ~170 ppm (amide C=O) and ~160 ppm (hydrazone C=N) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 385.12 for C₁₈H₁₇N₃O₅) .
  • IR Spectroscopy: Bands at 1650–1680 cm⁻¹ (amide I) and 1550–1580 cm⁻¹ (C=N stretch) confirm key bonds .

Q. How is the stereochemistry (E/Z configuration) of the hydrazone moiety determined?

  • X-ray Crystallography: Single-crystal analysis reveals the (E)-configuration via dihedral angles between the furan and methoxyphenyl groups .
  • NOESY NMR: Absence of cross-peaks between the hydrazinyl proton and furan protons supports the trans arrangement .

Advanced Research Questions

Q. What strategies are used to evaluate its biological activity in vitro?

  • Antimicrobial Assays:
    • MIC Testing: Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentrations: 1–128 µg/mL) .
    • Antifungal Activity: Disk diffusion assays against C. albicans with zone-of-inhibition measurements .
  • Anticancer Screening:
    • MTT Assay: IC₅₀ values determined in cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .
    • Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Q. How can molecular docking simulations elucidate its mechanism of action?

  • Target Selection: Enzymes like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) are prioritized based on structural analogs .
  • Software Tools: AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -8 kcal/mol suggests strong binding) .
  • Validation: MD simulations (100 ns) assess stability of ligand-receptor complexes via RMSD plots .

Q. What are the key challenges in analyzing its stability under physiological conditions?

  • Degradation Pathways: Hydrolysis of the hydrazone bond at pH > 7.4 or in serum-containing media .
  • Analytical Methods:
    • HPLC-PDA: Monitor degradation products (e.g., retention time shifts) using a C18 column (acetonitrile/water gradient) .
    • LC-MS/MS: Identify hydrolyzed fragments (e.g., free hydrazine or furan derivatives) .

Q. How do structural modifications enhance its pharmacokinetic properties?

  • Lipophilicity Optimization: Introducing electron-withdrawing groups (e.g., -Cl) on the methoxyphenyl ring improves logP (target: 2–3) .
  • Metabolic Stability: Microsomal assays (human liver microsomes) with NADPH cofactor to measure t₁/₂. Methylation of the hydrazine group reduces CYP450-mediated oxidation .

Q. How does this compound compare to analogs in terms of bioactivity?

Analog Structural Difference Bioactivity (IC₅₀, µM)
Parent compoundNone12.3 (MCF-7)
4-Chloro-methoxyphenyl derivative-Cl substitution8.7 (MCF-7)
Pyrazole-containing analogPyrazole instead of furan15.1 (HepG2)

Key trends: Electron-deficient substituents enhance cytotoxicity, while bulkier groups reduce solubility .

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